Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 300557-28-2) is a benzofuran derivative with a molecular formula of C₁₇H₂₀O₅ and a molecular weight of 304.34 g/mol. Its structure features a benzofuran core substituted with:
- A methyl group at position 2,
- A pivaloyloxy group (2,2-dimethylpropanoyloxy) at position 5,
- An ethyl ester at position 2.
The pivaloyloxy group confers significant steric bulk, influencing solubility and reactivity.
Properties
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-6-20-15(18)14-10(2)21-13-8-7-11(9-12(13)14)22-16(19)17(3,4)5/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSNEBRAJIRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives. The compound can be characterized by its unique structural features, which contribute to its biological activity. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 250.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicate strong efficacy:
- MIC against Mtb H37Rv: 0.25 to 16 µg/mL
- Selectivity Index (SI): Greater than 10 for most derivatives tested .
The mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound may interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways critical for bacterial survival.
Study on Antitubercular Activity
A significant study focused on the synthesis and evaluation of various benzofuran derivatives for their antitubercular properties. This compound was part of a larger library of compounds screened against Mtb strains. The study demonstrated that this compound exhibited promising activity, particularly against drug-resistant strains .
Synergistic Effects with Other Antibiotics
Further investigations into the compound's potential for combination therapy revealed synergistic effects when used in conjunction with Streptomycin. This combination could enhance the overall efficacy against resistant Mtb strains, suggesting a valuable avenue for future research and therapeutic applications .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable absorption and distribution characteristics in biological systems. Toxicity assessments are crucial for determining the safety profile of this compound:
| Parameter | Result |
|---|---|
| Acute Toxicity | Not determined |
| Chronic Toxicity | Not determined |
| Cytotoxicity (in vitro) | Selectivity Index > 10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Steric Effects : The pivaloyloxy group in the target compound reduces solubility in polar solvents compared to acetyloxy or methyl ester analogs .
Electronic Effects : Bromine () and nitrile () substituents introduce sites for electrophilic or nucleophilic reactions, expanding synthetic utility.
Biological Activity : Bulky substituents like pivaloyloxy may improve metabolic stability but reduce bioavailability, whereas phenyl groups () could enhance binding to aromatic protein residues .
Crystallography : Tools like SHELX and ORTEP () are critical for resolving steric effects on crystal packing, as seen in hydrogen-bonded dimers of related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
